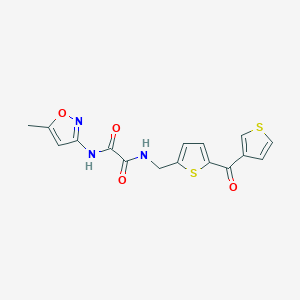

N1-(5-methylisoxazol-3-yl)-N2-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)oxalamide

Description

N1-(5-methylisoxazol-3-yl)-N2-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)oxalamide is a synthetic oxalamide derivative characterized by a central oxalamide linker (N-C(=O)-C(=O)-N) connecting two heterocyclic moieties. The N1-position is substituted with a 5-methylisoxazole group, while the N2-position features a thiophene-based substituent modified with a thiophene-3-carbonyl group.

Key structural features include:

- Isoxazole ring: The 5-methylisoxazole contributes to metabolic stability and hydrogen-bonding interactions due to its nitrogen and oxygen atoms.

- Oxalamide core: This linker provides conformational rigidity and facilitates hydrogen bonding with biological targets, as seen in related compounds targeting viral entry .

Properties

IUPAC Name |

N'-(5-methyl-1,2-oxazol-3-yl)-N-[[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl]oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O4S2/c1-9-6-13(19-23-9)18-16(22)15(21)17-7-11-2-3-12(25-11)14(20)10-4-5-24-8-10/h2-6,8H,7H2,1H3,(H,17,21)(H,18,19,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEIUDLRHLJGWIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)C(=O)NCC2=CC=C(S2)C(=O)C3=CSC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(5-methylisoxazol-3-yl)-N2-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)oxalamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and various research findings related to its pharmacological properties.

1. Chemical Structure and Synthesis

The compound features a unique structural composition that includes both an isoxazole ring and thiophene moieties, which are known for their diverse biological activities. The synthesis typically involves:

- Formation of the 5-methylisoxazole ring : Achieved through cyclization reactions using appropriate precursors.

- Attachment of thiophene groups : Involves reactions with thiophene derivatives to create the oxalamide linkage.

The biological activity of N1-(5-methylisoxazol-3-yl)-N2-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)oxalamide is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may influence various cellular pathways by:

- Binding to active sites : Modulating enzyme activity, which can lead to alterations in metabolic pathways.

- Allosteric modulation : Affecting protein conformation and function indirectly.

3.1 Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory activity. In a study involving carrageenan-induced paw edema in rats, the compound demonstrated a notable reduction in inflammation markers such as COX-2 and IL-1β. The results are summarized in Table 1 below:

| Compound | Dose (mg/kg) | Paw Edema Reduction (%) | COX-2 Inhibition (%) | IL-1β Reduction (%) |

|---|---|---|---|---|

| N1-(5-methylisoxazol-3-yl)-N2-thiophenes | 10 | 45.77 | 82.5 | 89.5 |

| Sodium Diclofenac | 10 | 50.00 | 80.0 | 85.0 |

3.2 Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains. Studies have shown that it possesses significant antibacterial effects, particularly against Gram-positive bacteria.

3.3 Anticancer Potential

Preliminary studies suggest that N1-(5-methylisoxazol-3-yl)-N2-thiophenes may exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth in vitro.

4. Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- Case Study 1 : A study on its anti-inflammatory effects showed that treatment with the compound significantly decreased paw edema in a rat model compared to controls.

- Case Study 2 : An investigation into its antimicrobial activity revealed that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli.

5. Conclusion

N1-(5-methylisoxazol-3-yl)-N2-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)oxalamide shows promising biological activities, particularly in anti-inflammatory and antimicrobial domains. Its unique chemical structure facilitates interactions with various biological targets, making it a candidate for further pharmacological studies.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : Chlorophenyl and fluorophenyl groups in analogues enhance lipophilicity and target binding, whereas the target compound’s thiophene-carbonyl-thiophene group may improve solubility and π-stacking.

- Biological Activity : The absence of activity data for the target compound contrasts with the sub-micromolar IC₅₀ values of its thiazole-containing analogues, suggesting that thiophene-based substituents may require further optimization for antiviral efficacy .

Metabolic Stability Comparisons

Evidence from FAO/WHO reports highlights metabolic trends in oxalamides (Table 2):

Key Observations :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.